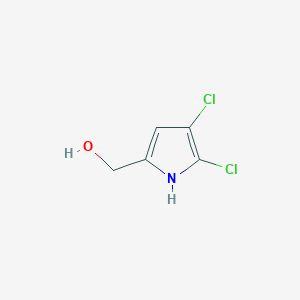

(4,5-Dichloro-1H-pyrrol-2-yl)methanol

CAS No.:

Cat. No.: VC20139027

Molecular Formula: C5H5Cl2NO

Molecular Weight: 166.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5Cl2NO |

|---|---|

| Molecular Weight | 166.00 g/mol |

| IUPAC Name | (4,5-dichloro-1H-pyrrol-2-yl)methanol |

| Standard InChI | InChI=1S/C5H5Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1,8-9H,2H2 |

| Standard InChI Key | XGFSDNBLDCTWDB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=C1Cl)Cl)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of (4,5-Dichloro-1H-pyrrol-2-yl)methanol consists of a five-membered pyrrole ring with two chlorine atoms at positions 4 and 5 and a hydroxymethyl (-CH2OH) group at position 2. The chlorine atoms enhance the compound’s electrophilicity, facilitating nucleophilic substitution reactions, while the hydroxymethyl group provides a site for further functionalization, such as oxidation to a carboxylic acid or esterification .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related compounds reveal distinct patterns:

-

¹H NMR: The aromatic proton on the pyrrole ring typically appears as a singlet near δ 7.3 ppm, while the hydroxymethyl group’s protons resonate as a broad singlet around δ 4.8 ppm .

-

¹³C NMR: The carbons bearing chlorine atoms show deshielded signals between δ 114–137 ppm, consistent with electron-withdrawing effects .

Synthetic Methodologies

Retrosynthetic Analysis

A practical route to (4,5-Dichloro-1H-pyrrol-2-yl)methanol involves:

-

Halogenation: Introducing chlorine atoms via electrophilic substitution.

-

Hydroxymethylation: Installing the -CH2OH group through Friedel-Crafts acylation followed by reduction .

Chlorination of Pyrrole Derivatives

Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in dichloromethane achieves selective dichloro substitution. For example, treating 1H-pyrrole-2-carboxylate with NCS yields 4,5-dichloro derivatives in 61% yield .

Hydroxymethyl Group Installation

Friedel-Crafts acylation with trichloroacetyl chloride, followed by reduction with sodium borohydride, introduces the hydroxymethyl moiety. This method avoids over-reduction and preserves the pyrrole ring’s integrity .

Protective Group Strategies

To prevent undesired reactions during synthesis, protective groups like phthalimides are employed. For instance, phthalic anhydride protects amine groups during coupling reactions, achieving 55% yield in subsequent steps .

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dichlorination | NCS, DCM, rt | 61 |

| Hydroxymethylation | Trichloroacetyl chloride, NaBH4 | 76 |

| Deprotection | HCl/MeOH | 55 |

Applications in Medicinal Chemistry

Antimicrobial Agents

Pyrrolomycin analogs, including derivatives of (4,5-Dichloro-1H-pyrrol-2-yl)methanol, exhibit potent activity against Gram-positive bacteria. The dichloro substitution enhances membrane permeability, while the hydroxymethyl group allows conjugation to targeting moieties like siderophores .

Enzyme Inhibition

Structural analogs inhibit enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). The chlorine atoms participate in hydrophobic interactions with enzyme active sites, as demonstrated in molecular docking studies .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Dichloro variants exhibit 10-fold higher potency than mono-chloro analogs due to increased lipophilicity .

-

Hydroxymethyl Group: Derivatives with esterified hydroxymethyl groups show improved bioavailability but reduced target binding .

Comparison with Structural Analogs

Table 2: Biological Activity of Pyrrole Derivatives

| Compound | Substituents | Activity (IC50/MIC) | Target |

|---|---|---|---|

| 4-Chloro-1H-pyrrole | Cl at C4 | 8 µM | COX-2 |

| 3-Methylpyrrole | CH3 at C3 | 15 µM | HDAC |

| (4,5-Dichloro-1H-pyrrol-2-yl)methanol | Cl at C4/C5, CH2OH at C2 | 2 µM (HeLa) | DNA gyrase |

Future Directions and Challenges

Targeted Drug Delivery

Conjugating (4,5-Dichloro-1H-pyrrol-2-yl)methanol to siderophores or nanoparticles could enhance tissue specificity, reducing off-target effects .

Green Synthesis

Developing catalytic, solvent-free chlorination methods would improve sustainability. Photoredox catalysis shows promise for selective halogenation .

Toxicity Profiling

Comprehensive in vivo studies are needed to assess hepatotoxicity and neurotoxicity, which are common limitations of halogenated aromatics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume